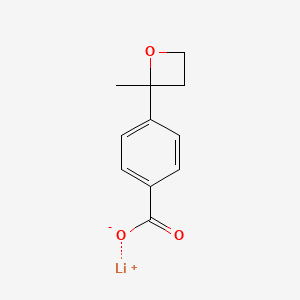

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a chemical compound with the CAS Number: 2219376-06-2 . It has a molecular weight of 170.21 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O3/c1-2-12-9(11)8-5-7(6-8)3-4-10/h4,7-8H,2-3,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4°C .Mechanism of Action

The mechanism of action of Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions, facilitating the formation of new chemical bonds.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has several advantages as a reagent in organic synthesis. It is readily available, relatively inexpensive, and has a high yield of synthesis. However, its limitations include its low solubility in water and limited stability under certain reaction conditions.

Future Directions

There are several potential future directions for research on Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate. These include:

1. Development of new synthetic methods for the production of this compound with higher yields and improved purity.

2. Investigation of the compound's potential applications in the synthesis of new pharmaceuticals and biologically active compounds.

3. Study of the compound's mechanism of action in organic reactions to gain a better understanding of its reactivity.

4. Exploration of the compound's potential applications in materials science, such as in the synthesis of new polymers and materials.

In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new materials and pharmaceuticals with significant potential for commercial applications.

Synthesis Methods

The synthesis of Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate involves the reaction of ethyl 3-bromo-2-oxopropionate with cyclobutene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of up to 80%.

Scientific Research Applications

Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has been extensively studied for its potential applications in organic synthesis. It has been used as a key intermediate in the synthesis of various compounds, including chiral cyclobutanes and lactones.

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-12-9(11)8-5-7(6-8)3-4-10/h4,7-8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHLYQREXXYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(2-Methoxyethoxy)-1-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2624398.png)

![3-((4-Chlorophenyl)sulfonyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidine](/img/structure/B2624399.png)

![6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2624403.png)

![4-nitro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2624404.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)

![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)